4-ethoxy-N-(3-methoxypropyl)benzamide
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-ethoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C13H19NO3/c1-3-17-12-7-5-11(6-8-12)13(15)14-9-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
VANGBJSANYZKSV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCOC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~399–472 g/mol (varies with substituents)
- Spectroscopic Data :
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Quinazolinone Derivatives (e.g., 19, 8): The addition of a quinazolinone ring and arylalkyl groups (e.g., isopropylbenzyl) enhances antiviral activity but increases molecular weight and complexity. Compound 19 shows potent RSV inhibition (IC₅₀ = 0.8 μM) due to optimized hydrophobic interactions .
- Halogenated Analogs (e.g., 8) : Bromine substitution improves binding affinity but reduces aqueous solubility, complicating pharmacokinetics .
- Phenoxy Derivatives (e.g., 25b): Simpler structures like 25b serve as precursors for kinase inhibitors but lack direct antiviral activity .
Preparation Methods
EDCl/HOBt Method
4-Ethoxybenzoic acid and 3-methoxypropylamine are combined with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours.
Key Data:
Solvent and Catalyst Impact
DMF enhances solubility, while HOBt suppresses racemization. Substituting DMF with tetrahydrofuran (THF) reduces yield to 70%, highlighting solvent criticality.
Transesterification of Methyl Esters
This method leverages methyl 4-ethoxybenzoate and 3-methoxypropylamine under catalytic conditions.
Catalytic Aminolysis
Methyl 4-ethoxybenzoate reacts with 3-methoxypropylamine in xylene at 120°C for 2 hours, catalyzed by aluminum isopropylate. The mixture is refluxed, and methanol is removed via azeotropic distillation.
Key Data:
Workup and Purification
Post-reaction, the product is precipitated by cooling, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate reaction kinetics.
Procedure
4-Ethoxybenzoic acid and 3-methoxypropylamine are mixed with EDC and irradiated at 100°C for 15 minutes.
Key Data:
-
Yield: 88% (reported for analogous benzamides).
-
Time Efficiency: 15 minutes vs. 24 hours (traditional).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Temperature | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride | 75–80 | 4–6 h | 0–5°C | High purity |
| EDCl/HOBt | 85–90 | 24 h | RT | Mild conditions |
| Transesterification | 90–92 | 2 h | 120°C | Scalability |
| Microwave | 88 | 15 min | 100°C | Rapid synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
